1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a methoxyphenoxy group, and a sulfonylpiperazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Attachment of the Benzodioxole Moiety to Piperazine: The benzodioxole moiety is then reacted with piperazine in the presence of a suitable base to form the intermediate compound.
Introduction of the Methoxyphenoxy Group: The intermediate compound is further reacted with 2-methoxyphenol in the presence of a sulfonylating agent to introduce the methoxyphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-hydroxyphenoxy)phenyl]sulfonylpiperazine: Similar structure but with a hydroxy group instead of a methoxy group.
1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-chlorophenoxy)phenyl]sulfonylpiperazine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine is unique due to the presence of the methoxyphenoxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-30-22-4-2-3-5-24(22)33-20-7-9-21(10-8-20)34(28,29)27-14-12-26(13-15-27)17-19-6-11-23-25(16-19)32-18-31-23/h2-11,16H,12-15,17-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMRQQOYUOAJBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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